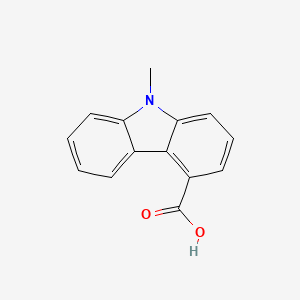
1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of an amine group at the 5-position and a trifluoroacetyl group at the 2-position of the dihydroisoindole ring. The trifluoroacetyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- can be achieved through several synthetic routes. One common method involves the reaction of indoline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted isoindoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate key signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-2-methyl-1H-isoindol-5-amine
- 2-Phenyl-2,3-dihydro-1H-isoindol-5-amine
- 2,3-Dihydro-1H-isoindol-5-amine dihydrochloride
Uniqueness
1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
697305-97-8 |
|---|---|
Formule moléculaire |
C10H9F3N2O |
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
1-(5-amino-1,3-dihydroisoindol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-6-1-2-8(14)3-7(6)5-15/h1-3H,4-5,14H2 |
Clé InChI |
GLZWTOBGMDMQCW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1C(=O)C(F)(F)F)C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



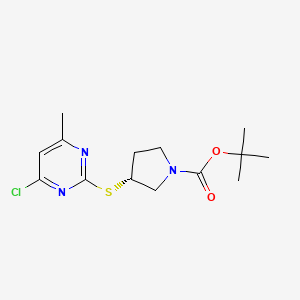


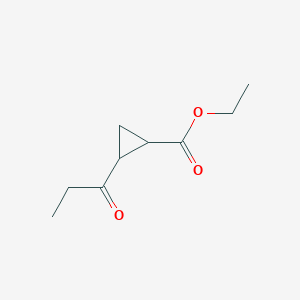
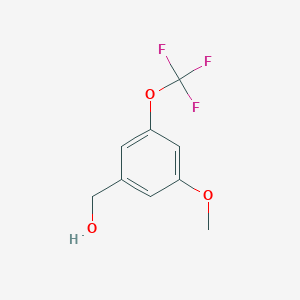

![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
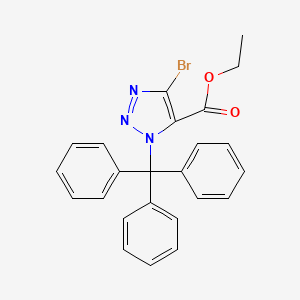

![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)

